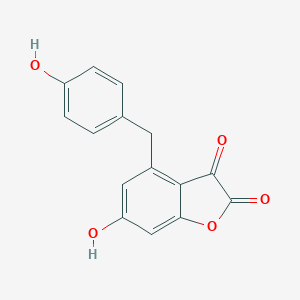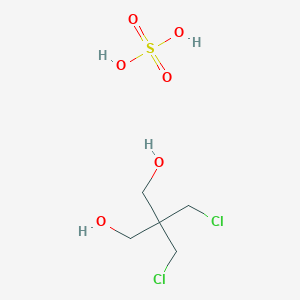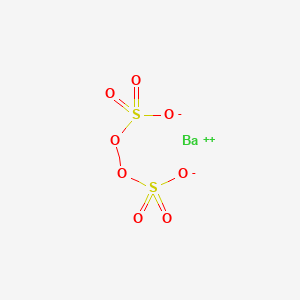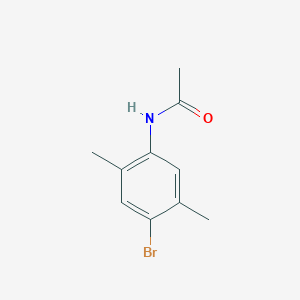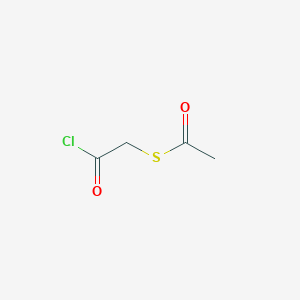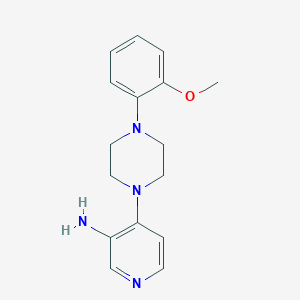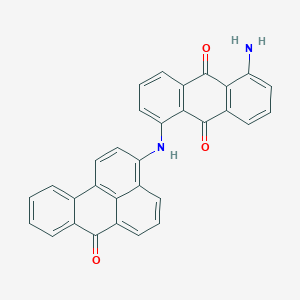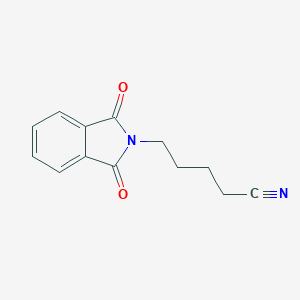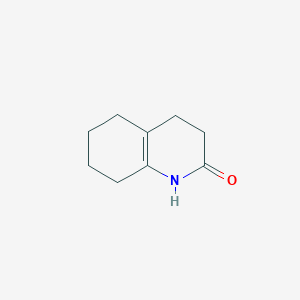
3,4,5,6,7,8-Hexahydro-2(1H)-quinolinone
Übersicht
Beschreibung
Synthesis Analysis 3,4,5,6,7,8-Hexahydro-2(1H)-quinolinone and its derivatives can be synthesized through various chemical reactions involving the cyclization of different starting materials. A notable method includes biocatalytic synthesis using environmentally friendly solvents and catalysts, such as lemon juice, to achieve very good-to-excellent yields (Petronijevic et al., 2017). Domino reactions have also been utilized for synthesizing tetrahydroquinolines and quinolinones, highlighting various synthetic approaches including reduction, oxidation, and metal-promoted processes (Nammalwar & Bunce, 2013).
Molecular Structure Analysis The molecular structure of quinolinone derivatives has been analyzed through techniques such as 1H NMR and IR spectroscopy, demonstrating how modifications at certain positions affect the compound's properties. For instance, crystal structure determinations have provided insights into the molecular configurations and intermolecular interactions of these compounds (Mondieig et al., 2011).
Chemical Reactions and Properties Chemical reactions involving 3,4,5,6,7,8-Hexahydro-2(1H)-quinolinone derivatives are diverse, including their role as intermediates in the synthesis of pharmacologically active compounds. Their reactivity can be tailored through substitutions, leading to compounds with varied biological activities (Meiring et al., 2017).
Physical Properties Analysis The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are significantly influenced by their molecular structure and substituents. Detailed crystallographic studies reveal the impact of different functional groups on the overall properties of the compound (Mondieig et al., 2011).
Chemical Properties Analysis The chemical behavior of 3,4,5,6,7,8-Hexahydro-2(1H)-quinolinone derivatives varies widely with different substitutions. These modifications can enhance their reactivity towards specific types of chemical transformations, including oxidation, reduction, and cyclization reactions, allowing for the targeted synthesis of novel compounds with potential biological applications (Wu Chun, 2004).
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications : 3,4-Dihydro-2(1H)-quinolinones, a class that includes 3,4,5,6,7,8-Hexahydro-2(1H)-quinolinone, are present in many pharmacologically active compounds. They exhibit activities like phosphodiesterase inhibition, β-adrenergic receptor blocking, vasopressin receptor antagonism, and interactions with serotonin and dopamine receptors. These properties make them versatile in drug design and action, with applications in treating various diseases (Meiring, Petzer, & Petzer, 2017).
Antibacterial, Anticancer, and Antiviral Properties : Quinolinones, including 3,4,5,6,7,8-Hexahydro-2(1H)-quinolinone derivatives, have demonstrated a range of biological activities, notably antibacterial, anticancer, and antiviral properties. They also show potential as immunomodulators and enzyme inhibitors (Kwak et al., 2015).
Antitumor Agents : Certain derivatives of 5,6-dihydro-8(7H)-quinolinone, structurally related to 3,4,5,6,7,8-Hexahydro-2(1H)-quinolinone, have been synthesized and shown to have anticancer activity in animal models. This highlights the potential of quinolinone derivatives as antitumor agents (Lemke, Shek, Cates, & Smith, 1977).
Fluorescent Properties and Syntheses : Quinolinone derivatives have been synthesized and studied for their fluorescent properties, which can be used in various scientific applications. These compounds have been evaluated for cytotoxicity against specific cancer cell lines, although no significant activity was observed at concentrations up to 50 µM (Trávníček, Buchtík, & Němec, 2014).
Inhibition of Monoamine Oxidase : Quinolinone derivatives are highly potent and selective inhibitors of monoamine oxidase B (MAO-B), a property that could be useful in the therapy of Parkinson's disease. The most effective inhibitors showed nanomolar potency and significant selectivity for MAO-B over MAO-A (Meiring, Petzer, & Petzer, 2013).
Eigenschaften
IUPAC Name |
3,4,5,6,7,8-hexahydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c11-9-6-5-7-3-1-2-4-8(7)10-9/h1-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNPGPYFWRUKRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)CCC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352902 | |
| Record name | 3,4,5,6,7,8-Hexahydro-2(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5,6,7,8-Hexahydro-2(1H)-quinolinone | |
CAS RN |
10333-11-6 | |
| Record name | 3,4,5,6,7,8-Hexahydro-2(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5,6,7,8-Hexahydro-2(1H)-quinolinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



